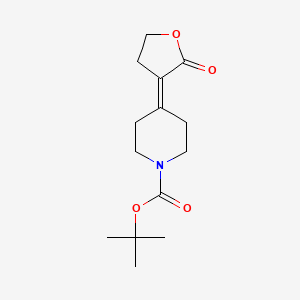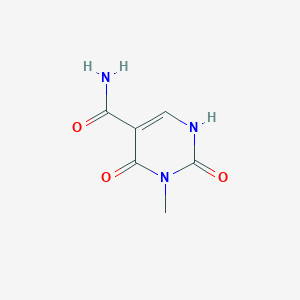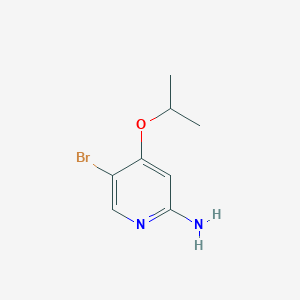
1-Butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride involves the reaction of 1-butyl-3-methylcyclopentadiene with zirconium tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride is widely used in scientific research due to its catalytic properties. Some of its applications include:
Wirkmechanismus
The mechanism of action of 1-butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride involves the coordination of the zirconium center with the cyclopentadienyl ligands. This coordination activates the zirconium center, making it highly reactive and capable of catalyzing various chemical reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride is unique due to its specific ligand structure, which provides distinct catalytic properties. Similar compounds include:
Bis(cyclopentadienyl)zirconium dichloride: This compound has similar catalytic properties but lacks the butyl and methyl substituents, which can affect its reactivity and selectivity.
Bis(pentamethylcyclopentadienyl)zirconium dichloride: This compound has additional methyl groups, which can enhance its stability and catalytic activity.
These similar compounds highlight the importance of ligand structure in determining the reactivity and applications of zirconium-based catalysts .
Eigenschaften
Molekularformel |
C20H32Cl2Zr-2 |
|---|---|
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
1-butyl-3-methylcyclopenta-1,3-diene;zirconium;dichloride |
InChI |
InChI=1S/2C10H16.2ClH.Zr/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6,8H,3-5,7H2,1-2H3;2*1H;/p-2 |
InChI-Schlüssel |
TXZAOMBRMPNBTI-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC1=CC(=CC1)C.CCCCC1=CC(=CC1)C.[Cl-].[Cl-].[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)


![2-[3-(Ethylamino)oxetan-3-yl]ethanol](/img/structure/B13919921.png)
![3'-Bromo-2,2'-dichloro-[1,1'-biphenyl]-3-amine](/img/structure/B13919924.png)



![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B13919951.png)

